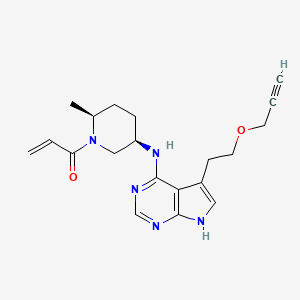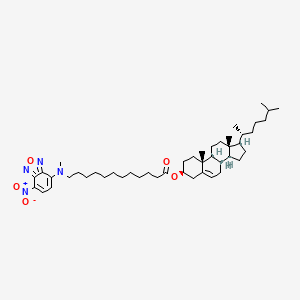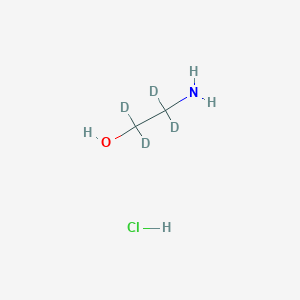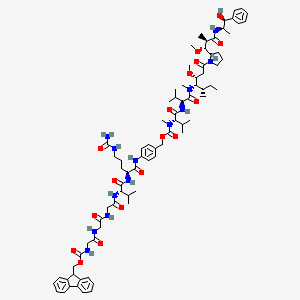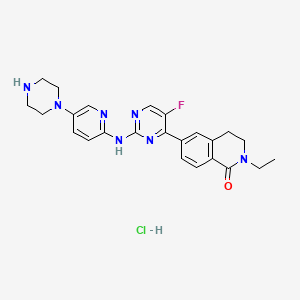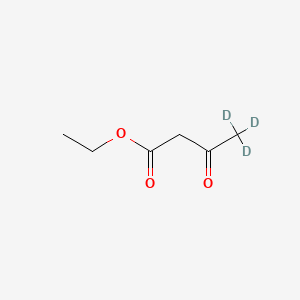
Ethyl acetoacetate-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl acetoacetate-d3 is a deuterium-labeled derivative of ethyl acetoacetate, where three hydrogen atoms are replaced by deuterium. This compound is widely used in various fields of scientific research due to its unique properties and applications. It serves as an important intermediate in organic synthesis and is utilized in the production of numerous chemical compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl acetoacetate-d3 can be synthesized through the Claisen condensation of ethyl acetate-d3. The reaction involves the condensation of two moles of ethyl acetate-d3 in the presence of a strong base such as sodium ethoxide. The reaction is typically carried out under reflux conditions, and the product is purified through distillation .
Industrial Production Methods: On an industrial scale, this compound is produced by the treatment of diketene with ethanol-d3. The reaction is carried out in the presence of a catalyst, and the product is obtained through rectification of the crude product .
Chemical Reactions Analysis
Types of Reactions: Ethyl acetoacetate-d3 undergoes various types of chemical reactions, including:
Keto-enol tautomerism: The compound exists in equilibrium between its keto and enol forms.
Nucleophilic substitution: The enolate form of this compound can undergo nucleophilic substitution reactions.
Reduction: Reduction of this compound yields ethyl 3-hydroxybutyrate-d3.
Transesterification: The compound can undergo transesterification to form other esters
Common Reagents and Conditions:
Bases: Sodium ethoxide, lithium diisopropylamide (LDA)
Reducing agents: Sodium borohydride, lithium aluminum hydride
Acids: Acetic acid, hydrochloric acid
Major Products Formed:
Ethyl 3-hydroxybutyrate-d3: Formed through reduction
Benzyl acetoacetate-d3: Formed through transesterification
Scientific Research Applications
Ethyl acetoacetate-d3 has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Utilized in the study of metabolic pathways and enzyme mechanisms.
Medicine: Employed in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of ethyl acetoacetate-d3 involves its ability to act as a nucleophile in various chemical reactions. The compound can form enolate ions, which can then participate in nucleophilic substitution and addition reactions. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
Methyl acetoacetate: Similar in structure but with a methyl group instead of an ethyl group.
Diethyl malonate: Contains two ester groups and is used in similar synthetic applications.
Acetylacetone: A diketone that undergoes similar tautomerism and reactions.
Uniqueness: Ethyl acetoacetate-d3 is unique due to the presence of deuterium, which makes it useful in isotopic labeling studies. This allows researchers to trace the compound in metabolic pathways and study reaction mechanisms with greater precision .
Properties
Molecular Formula |
C6H10O3 |
|---|---|
Molecular Weight |
133.16 g/mol |
IUPAC Name |
ethyl 4,4,4-trideuterio-3-oxobutanoate |
InChI |
InChI=1S/C6H10O3/c1-3-9-6(8)4-5(2)7/h3-4H2,1-2H3/i2D3 |
InChI Key |
XYIBRDXRRQCHLP-BMSJAHLVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)CC(=O)OCC |
Canonical SMILES |
CCOC(=O)CC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


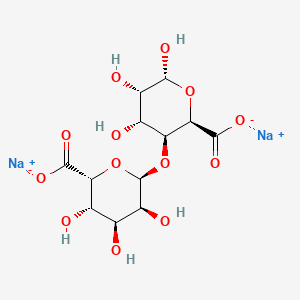
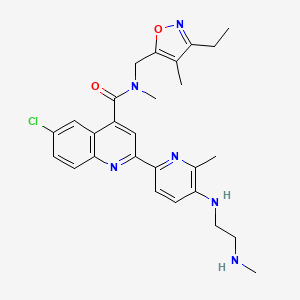
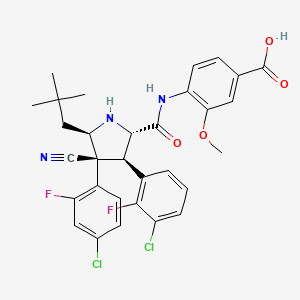
![(2S,4R)-1-[(2S)-2-[3-[2-[2-[4-[4-[[5-chloro-4-(2-propan-2-ylsulfonylanilino)pyrimidin-2-yl]amino]phenyl]piperazin-1-yl]ethoxy]ethoxy]propanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12392215.png)

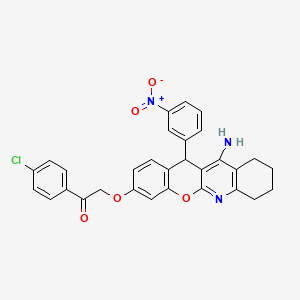

![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-hexadecoxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12392255.png)
